Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

Nurr1-RXRα heterodimer Parkinson's disease rexinoid

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a synthetic small-molecule pyrimidine derivative (C20H19N3O2, MW 333.39 g/mol). The compound features a 2-phenyl-4-aminopyrimidine core linked via an NH bridge to a para-substituted ethyl benzoate moiety.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
CAS No. 65789-90-4
Cat. No. B5504659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate
CAS65789-90-4
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-3-25-20(24)16-9-11-17(12-10-16)22-18-13-14(2)21-19(23-18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,21,22,23)
InChIKeyMHPIVQZZFBEHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate (CAS 65789-90-4) – Procurement-Ready Physicochemical and Structural Profile


Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate is a synthetic small-molecule pyrimidine derivative (C20H19N3O2, MW 333.39 g/mol) . The compound features a 2-phenyl-4-aminopyrimidine core linked via an NH bridge to a para-substituted ethyl benzoate moiety. It is catalogued in multiple screening collections under identifiers including STK008107, ChemDiv3_001863, and Oprea1_009833 . This scaffold is formally claimed within the Markush structure of patent EP3365329A1 (and family members), which describes substituted aryl pyrimidine compounds as Nurr1:RXRα heterodimer activators for the treatment of Parkinson's disease and related neurodegenerative disorders [1]. The compound serves as the ethyl ester variant of a core 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoic acid pharmacophore whose 5-substituted analogs (e.g., 5-allyl, 5-benzyl, 5-aminomethyl) have demonstrated measurable PDE4 and Nurr1-RXR modulatory activities.

Why 2-Phenylpyrimidin-4-amino Benzoate Analogs Cannot Be Interchanged for Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate


Within the 2-phenylpyrimidin-4-ylamino benzoate chemotype, three structural variables dictate target engagement, potency, and physicochemical behavior: (i) the nature of the ester/acid terminus (ethyl ester vs. free carboxylic acid), (ii) the presence and identity of the 5-position substituent on the pyrimidine ring, and (iii) the regiochemistry of the benzoate linkage (para vs. ortho). The target compound is uniquely defined by the combination of a 5-unsubstituted pyrimidine ring and an ethyl ester terminus. This distinguishes it from the extensively characterized 5-allyl carboxylic acid analog XCT0135908 (CAS 300837-31-4), which is a known Nurr1-RXRα agonist , and from 5-substituted PDE4-active analogs documented in BindingDB [1]. The ethyl ester functionality alters both hydrogen-bonding capacity and lipophilicity relative to the free acid, making the compound a distinct chemical entity for SAR exploration, prodrug design, or use as a synthetic intermediate rather than a direct functional substitute for the acid series.

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate – Comparator-Anchored Differentiation Evidence


5-Position Unsubstituted Scaffold Versus 5-Allyl Analog: Nurr1-RXRα Patent Claim Scope

The target compound is explicitly claimed in patent EP3365329A1 as a representative of the 5-unsubstituted aryl pyrimidine series for Nurr1:RXRα activation [1]. In contrast, the most extensively characterized reference compound in this class, XCT0135908 (4-[(5-allyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoic acid), bears a 5-allyl substituent and a free carboxylic acid terminus. While the 5-allyl analog has demonstrated functional Nurr1-RXRα heterodimer activation in cellular assays (Gal4-Nurr1 cotransfected CV-1 cells), no published head-to-head potency data exist for the 5-unsubstituted ethyl ester compound . The 5-unsubstituted scaffold represents the minimal core pharmacophore and eliminates allylic oxidation liability, making it a cleaner starting point for parallel SAR exploration or metabolic stability optimization.

Nurr1-RXRα heterodimer Parkinson's disease rexinoid

Ethyl Ester vs. Free Carboxylic Acid: Calculated Lipophilicity and Permeability Differentiation

The target compound is the ethyl ester of the 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoic acid scaffold. While experimental logP and permeability data are not publicly available for this specific compound, the structural difference between the ethyl ester and the corresponding free carboxylic acid implies a significant increase in calculated lipophilicity and a reduction in hydrogen-bond donor count (0 vs. 1 for the acid form) . This is consistent with the general observation that ethyl ester prodrugs of benzoic acid derivatives exhibit enhanced passive membrane permeability relative to their parent acids. For context, the free acid analog 4-(5,6-dimethyl-2-phenylpyrimidin-4-ylamino)benzoic acid has a reported PDE4B1 IC50 of 430 nM [1]. The ethyl ester of the 5-unsubstituted compound provides a distinct physicochemical profile for applications where increased membrane penetration is desirable or where the ester serves as a cleavable prodrug or a synthetic intermediate.

physicochemical property drug-likeness prodrug

Para-Amino Benzoate Regiochemistry Versus Ortho-Amino Isomers: Synthesis Pathway Differentiation

The target compound bears the 4-aminobenzoate (para) linkage, which is the dominant and most synthetically accessible regioisomer for this chemotype. The para connectivity is also present in the BRF110 synthetic pathway, where ethyl 4-aminobenzoate is coupled to a chloropyrimidine intermediate to generate the aminopyrimidine core [1]. In contrast, the ortho-amino regioisomer (ethyl 2-[(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate, CAS 133761-22-5) is documented but belongs to a chemically distinct series with different cyclization and intramolecular hydrogen-bonding potential [2]. The para-substitution pattern is specifically associated with the Nurr1-RXRα patent family and the PDE4-active 2-phenylpyrimidine series, making the target compound directly relevant to these two established therapeutic hypothesis areas.

regiochemistry kinase inhibitor scaffold diversification

Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate – Evidence-Backed Application Scenarios for Procurement


Nurr1-RXRα Heterodimer-Targeted Medicinal Chemistry: Minimal Core Scaffold for Parallel SAR

As a compound explicitly claimed within EP3365329A1 , the target molecule serves as a 5-unsubstituted core scaffold for generating novel Nurr1-RXRα modulator libraries. Medicinal chemistry teams can leverage the vacant 5-position of the pyrimidine ring to introduce diverse substituents (alkyl, benzyl, aminomethyl) while retaining the ethyl ester pro-moiety, enabling systematic exploration of the structure-activity relationships that distinguish the Nurr1-RXRα heterodimer interface from other RXR dimerization partners [1]. This scenario is directly supported by the patent's explicit inclusion of both the 5-unsubstituted and 5-substituted variants within its claims.

Ethyl Ester Prodrug Design and Pharmacokinetic Optimization of Pyrimidine-Based Rexinoids

The ethyl ester functionality differentiates the target compound from the free carboxylic acid series (e.g., XCT0135908) and positions it as a potential prodrug candidate. In the context of central nervous system indications such as Parkinson's disease, where brain penetration is critical, the enhanced calculated lipophilicity of the ethyl ester relative to the acid form (class-level inference from general ester vs. acid property trends) provides a rational basis for selecting this compound in permeability screening cascades or cassette dosing studies . The BRF110 discovery program, which started from the aminopyrimidine scaffold, confirms the translational relevance of this chemotype for neurodegenerative disease applications [2].

Synthetic Intermediate for Phosphodiesterase 4 (PDE4) Inhibitor Exploration

Although the target compound itself lacks published PDE4 activity data, its close structural analogs with 5-position substitutions (e.g., 5,6-dimethyl analog: PDE4B1 IC50 430 nM ; 5-allyl analog: PDE4D3 IC50 1,900 nM [1]) demonstrate that the 2-phenylpyrimidin-4-ylamino benzoate scaffold is a validated PDE4 pharmacophore. Procurement of the 5-unsubstituted ethyl ester enables its use as a key synthetic intermediate for generating focused PDE4 inhibitor libraries, with the ethyl ester group serving as a handle for further diversification or as a cleavable protecting group during synthesis.

Screening Collection Enhancement for Neurodegeneration and Anti-Inflammatory Target Panels

The compound is catalogued under screening identifiers STK008107, ChemDiv3_001863, and Oprea1_009833 , indicating its inclusion in commercial diversity libraries. Organizations building or refreshing screening decks for neurodegeneration (Nurr1, LRRK2) or inflammation (PDE4) targets can source this compound as a structurally validated, patent-precedented entry point into the 2-phenylpyrimidine chemical space, distinct from the more saturated 5-substituted analog pool.

Quote Request

Request a Quote for Ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.